![molecular formula C17H24N4O5S2 B2583086 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392243-14-0](/img/structure/B2583086.png)
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
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Description
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, commonly referred to as BAY 11-7082, is a small molecule inhibitor that has gained significant attention for its potential use in scientific research. This compound has been shown to have a wide range of effects on various biochemical and physiological pathways, making it a valuable tool for studying a variety of diseases and conditions.
Scientific Research Applications
Photodynamic Therapy Applications
Compounds with thiadiazole moieties, similar to the one mentioned, have been explored for their photodynamic therapy (PDT) applications. For instance, zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing a Schiff base have shown promising properties as photosensitizers in PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide and thiadiazole derivatives have been explored for their enzyme inhibition capabilities. Novel acridine-acetazolamide conjugates have been investigated as inhibitors of human carbonic anhydrases, key enzymes involved in various physiological processes. These compounds have shown inhibition in low micromolar and nanomolar ranges, highlighting their potential as therapeutic agents (Ulus et al., 2016).
Antimicrobial Applications
Derivatives of thiadiazoles have been synthesized and evaluated for their antimicrobial properties. Research indicates that these compounds possess sensitivity to both Gram-positive and Gram-negative bacteria and exhibit antifungal activity against Candida albicans. Such properties suggest their potential as antimicrobial agents in medical research and treatment strategies (Sych et al., 2019).
Materials Science and Membrane Technology
Sulfonated aromatic diamines, similar in functional group arrangement to the compound , have been utilized in the development of thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux and are effective in the treatment of dye solutions, showcasing the potential of such compounds in environmental applications and water purification technologies (Liu et al., 2012).
properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5S2/c1-4-15-19-20-17(27-15)18-16(22)13-5-7-14(8-6-13)28(23,24)21(9-11-25-2)10-12-26-3/h5-8H,4,9-12H2,1-3H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWWTFKNJSMNRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
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